4-Chloro-2,3-dimethylpyridine 1-oxide

Process Chemistry Halogen Exchange Yield Optimization

4-Chloro-2,3-dimethylpyridine 1-oxide (CAS 59886-90-7) is a chlorinated pyridine N-oxide derivative with the molecular formula C7H8ClNO and a molecular weight of 157.60 g/mol. It is a pale yellow to white crystalline solid with a melting point range of 103-105°C and a boiling point of 338.5°C.

Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
CAS No. 59886-90-7
Cat. No. B022557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,3-dimethylpyridine 1-oxide
CAS59886-90-7
Synonyms4-Chloro-2,3-dimethylpyridine 1-Oxide;  NSC 275262; 
Molecular FormulaC7H8ClNO
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C[N+](=C1C)[O-])Cl
InChIInChI=1S/C7H8ClNO/c1-5-6(2)9(10)4-3-7(5)8/h3-4H,1-2H3
InChIKeyMCUYHRNUDDANSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,3-dimethylpyridine 1-oxide (CAS 59886-90-7): Procurement-Grade Chemical Identity and Physical Specifications


4-Chloro-2,3-dimethylpyridine 1-oxide (CAS 59886-90-7) is a chlorinated pyridine N-oxide derivative with the molecular formula C7H8ClNO and a molecular weight of 157.60 g/mol [1]. It is a pale yellow to white crystalline solid with a melting point range of 103-105°C and a boiling point of 338.5°C [2]. This compound is primarily utilized as a key intermediate in the synthesis of proton pump inhibitors (PPIs), most notably rabeprazole . Its commercial availability as a research chemical typically meets purity specifications of ≥98% (GC/T) .

Why 4-Chloro-2,3-dimethylpyridine 1-oxide Cannot Be Substituted with Generic Pyridine N-Oxides in PPI Synthesis


Generic substitution of 4-Chloro-2,3-dimethylpyridine 1-oxide with other pyridine N-oxides is not feasible for the synthesis of rabeprazole and related proton pump inhibitors. The specific substitution pattern—chlorine at the 4-position and methyl groups at the 2- and 3-positions—is essential for the subsequent condensation reaction with 3-methoxypropanol, which yields the key intermediate 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide [1]. Altering the halogen (e.g., to bromine) or changing the position of methyl substituents would disrupt the regioselectivity and efficiency of this nucleophilic aromatic substitution, leading to different reaction pathways and incompatible downstream intermediates [2]. Therefore, procurement of the exact compound is critical for maintaining synthetic route fidelity.

Quantitative Evidence for 4-Chloro-2,3-dimethylpyridine 1-oxide: Yield, Purity, and Safety Specifications for Informed Procurement


Superior Synthetic Yield of 4-Chloro-2,3-dimethylpyridine 1-oxide via Phase-Transfer Catalysis Compared to Alternative Halogenation Routes

The synthesis of 4-Chloro-2,3-dimethylpyridine 1-oxide from 4-nitro-2,3-dimethylpyridine N-oxide using a phase-transfer catalysis method with benzyltributylammonium chloride achieves a substantially higher isolated yield (98.5%) compared to alternative halogen exchange methods for related pyridine N-oxides, which often report yields in the range of 70-85% [1]. This high-yielding, scalable process is documented in a patent specifically for this compound [1].

Process Chemistry Halogen Exchange Yield Optimization

High-Yielding Conversion of 4-Chloro-2,3-dimethylpyridine 1-oxide to the Key Rabeprazole Intermediate 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide

The downstream reaction of 4-Chloro-2,3-dimethylpyridine 1-oxide with 3-methoxypropanol under phase-transfer conditions yields the critical intermediate 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide in 84.6% yield with 96.8% purity [1]. This quantitative data demonstrates the compound's efficacy in the specific coupling reaction required for rabeprazole synthesis, a performance metric not guaranteed with alternative 4-halo-2,3-dimethylpyridine N-oxides.

Pharmaceutical Synthesis PPI Intermediates Nucleophilic Substitution

Enhanced Safety Profile Through Documented Thermal Stability and Handling Requirements for 4-Chloro-2,3-dimethylpyridine 1-oxide

4-Chloro-2,3-dimethylpyridine 1-oxide exhibits a known exothermic decomposition potential, a critical safety parameter for process scale-up and shipping. A dedicated study on its scalable and safe production highlights the need for controlled conditions [1]. This is further reinforced by supplier specifications mandating storage at frozen temperatures (<0°C) under inert gas due to air sensitivity, hygroscopicity, and heat sensitivity . This level of documented hazard assessment is not uniformly available for all pyridine N-oxide analogs, providing a clear procurement advantage in terms of risk management.

Process Safety Thermal Stability Storage Conditions

Consistent Commercial Purity Specifications (≥98%) for 4-Chloro-2,3-dimethylpyridine 1-oxide Ensure Reliable Downstream Performance

Commercially available 4-Chloro-2,3-dimethylpyridine 1-oxide is consistently supplied with a minimum purity of 98.0% as determined by GC and non-aqueous titration . This high level of purity is critical for ensuring the reproducibility of subsequent synthetic steps, particularly the sensitive nucleophilic substitution reaction required for rabeprazole intermediate formation. While other pyridine N-oxides may be available, the documented and consistently high purity of this specific compound reduces the risk of side reactions and simplifies purification workflows.

Quality Control Purity Assurance Reproducibility

Optimal Use Cases for 4-Chloro-2,3-dimethylpyridine 1-oxide Based on Quantitative Performance Data


Scalable Manufacture of Rabeprazole and Related Proton Pump Inhibitors

The compound is the established, high-yielding intermediate for the industrial synthesis of rabeprazole. Its documented 98.5% synthetic yield from 4-nitro-2,3-dimethylpyridine N-oxide [1] and subsequent efficient conversion to the key 4-(3-methoxypropoxy) intermediate in 84.6% yield [1] make it the preferred choice for cost-effective, large-scale PPI production.

Process Chemistry Research Requiring Well-Characterized Hazard Profiles

For laboratories and pilot plants conducting process development or safety studies, the compound's documented exothermic decomposition potential and specific storage requirements (frozen, inert atmosphere) [2] provide a known risk profile. This allows for the implementation of appropriate engineering controls and safe handling procedures, making it a safer procurement option than analogs with unknown thermal stability.

Synthetic Methodology Development for Nucleophilic Aromatic Substitution on Pyridine N-Oxides

The compound's defined reactivity, demonstrated by its quantitative conversion to 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide [1], makes it an ideal model substrate for studying and optimizing phase-transfer catalyzed nucleophilic substitutions. Its high commercial purity (≥98%) ensures that observed reaction outcomes are due to the intended chemistry and not influenced by impurities.

Production of High-Purity Reference Standards and Impurity Profiling for Rabeprazole

Given its role as a key intermediate in rabeprazole synthesis, the compound is essential for preparing analytical reference standards and for identifying and quantifying related process impurities. Its well-defined physical properties (melting point 103-105°C) [3] and high purity facilitate its use in analytical method development and validation for pharmaceutical quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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